Overcoming Osimertinib Resistance: Potency Against Triple-Mutant EGFR L858R/T790M/C797S
EGFR-IN-76 maintains inhibitory activity against the clinically relevant EGFR L858R/T790M/C797S triple-mutant kinase, a major acquired resistance mechanism to osimertinib. In comparative kinase inhibition assays using Ba/F3 cells expressing the triple-mutant, EGFR-IN-76 demonstrates an IC50 of approximately 22 nM, while osimertinib exhibits an IC50 of approximately 413 nM against the same mutant kinase [1]. This represents an approximately 19-fold improvement in potency against this osimertinib-resistant variant.
| Evidence Dimension | EGFR L858R/T790M/C797S triple-mutant kinase inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 22 nM (BDTX-1535) |
| Comparator Or Baseline | Osimertinib: IC50 ≈ 413 nM |
| Quantified Difference | Approximately 19-fold more potent than osimertinib against the triple-mutant |
| Conditions | Ba/F3 cell proliferation assay expressing EGFR L858R/T790M/C797S; kinase inhibition assay [1] |
Why This Matters
This quantitative advantage directly addresses a critical unmet need in NSCLC research: osimertinib resistance driven by C797S acquisition, making EGFR-IN-76 the appropriate tool compound for fourth-generation EGFR inhibitor studies.
- [1] Lucas M, et al. BDTX-1535, a fourth generation EGFR inhibitor, targeting intrinsic and acquired resistance mutations in NSCLC. European Journal of Cancer, 2022, 174: S22. View Source
